7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is a paramount objective. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have emerged as "privileged scaffolds" due to their inherent structural rigidity and unique spatial arrangement of substituents. This guide focuses on a particularly valuable building block, 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride , a versatile intermediate that has unlocked new avenues in the design of potent and selective therapeutic agents.[1][2]
The rigid, non-planar geometry of the diazaspiro[3.5]nonane core offers a distinct advantage over traditional flat, aromatic structures. It allows for precise projection of functional groups into three-dimensional space, enabling more specific and high-affinity interactions with biological targets.[2] Furthermore, the introduction of sp³-rich centers often leads to improved metabolic stability and aqueous solubility, key determinants of a successful drug candidate.[3][4] This guide will provide an in-depth analysis of the properties, synthesis, and diverse applications of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful scaffold.
Physicochemical Properties
7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride is a drug intermediate, typically supplied as a solid for research and development purposes.[5][6][7] Its core structure consists of an azetidine ring fused to a piperidine ring through a spirocyclic carbon. The benzyl group is attached to the nitrogen at position 7, while the dihydrochloride salt form enhances its stability and handling properties.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₂Cl₂N₂ | Inferred from name |
| Molecular Weight | 289.24 g/mol | [7] |
| CAS Number | 1334536-89-8 | [8] |
| Appearance | Solid | General knowledge |
| Purity | Typically ≥97% | [9] |
| Synonyms | 7-Benzyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) | [6] |
Note: Detailed experimental data on properties like solubility and pKa are not extensively published for the intermediate itself, as these are typically characterized for the final active pharmaceutical ingredients.
Synthesis and Derivatization: A Versatile Building Block
The synthesis of diazaspirocycles can be complex, but established routes have made building blocks like 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride commercially accessible for research.[10] The true value of this intermediate lies in its capacity for versatile derivatization at the secondary amine (N-2 position), allowing for the introduction of a wide array of functional groups and pharmacophores.
Illustrative Synthetic Workflow: Derivatization at N-2
The following diagram illustrates a generalized workflow for the derivatization of the 2,7-diazaspiro[3.5]nonane core, a common step in synthesizing active molecules from the title compound.
Caption: Inhibition of the KRAS signaling pathway by a diazaspiro[3.5]nonane derivative.
Oncology: Menin-MLL Inhibitors for Acute Leukemias
The recently approved drug revumenib, a first-in-class inhibitor of the menin-MLL interaction for treating acute leukemias, features a 2,7-diazaspiro[3.5]nonane core. [2]This scaffold proved to be an optimal bioisostere for a piperazine hit from an initial fragment screen. The protonated nitrogen of the piperidine ring within the spirocycle forms a critical cation-π interaction with a tyrosine clamp (Tyr319/Tyr323) in the menin protein, driving high-affinity binding. The azetidine portion of the spirocycle provides the ideal vector to position a pyrimidine nitrogen for a key hydrogen bond, demonstrating the scaffold's role in optimizing multi-point interactions. [2]
Neuroscience: Sigma Receptor Ligands
The 2,7-diazaspiro[3.5]nonane scaffold is also considered a privileged structure for developing potent ligands for sigma receptors (S1R and S2R). [1]These receptors are implicated in a variety of neurological conditions, and compounds based on this scaffold have demonstrated nanomolar binding affinities. The ability to tune the structure to act as either an agonist or antagonist makes this scaffold highly valuable for research into neuropathic pain and neuroprotection. [1]
Conclusion and Future Outlook
7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride is more than a mere chemical intermediate; it is an enabling tool for the synthesis of highly structured, three-dimensional molecules with significant therapeutic potential. Its rigid conformation provides a fixed anchor to explore chemical space with precision, a feature that has been successfully exploited in the development of inhibitors for challenging targets like KRAS G12C and protein-protein interactions like menin-MLL. As drug discovery continues to move beyond flatland and embrace the complexity of sp³-rich scaffolds, the demand for versatile building blocks like 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride is set to grow, promising new breakthroughs in the treatment of cancer, infectious diseases, and neurological disorders.
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